molecular formula C17H17N3O2 B2857939 benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate CAS No. 13238-71-6

benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate

Cat. No.: B2857939
CAS No.: 13238-71-6
M. Wt: 295.342
InChI Key: YIRKVIDVZNHUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate is a synthetic organic compound of significant interest in medicinal chemistry research. It features a molecular formula of C17H17N3O2 and a molecular weight of 295.34 g/mol . Its structure incorporates two privileged pharmacophores: a benzimidazole ring and a carbamate group, making it a valuable scaffold for the development of novel biologically active molecules . The benzimidazole nucleus is a key structural component in a wide array of clinically useful agents and is known for its diverse pharmacological activities . Research into benzimidazole derivatives has demonstrated their potential as anti-inflammatory, analgesic, antimicrobial, antiviral, and anthelmintic agents . Furthermore, the carbamate functional group is of high importance in medicinal chemistry, as it is found in several inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in neurodegenerative disease research . The combination of these moieties in a single molecule makes this compound a promising candidate for hit-to-lead optimization in various drug discovery programs. This compound is provided For Research Use Only. It is intended for use in laboratory chemical and biomedical research by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

benzyl N-[1-(1H-benzimidazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12(16-19-14-9-5-6-10-15(14)20-16)18-17(21)22-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRKVIDVZNHUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The benzimidazole scaffold is traditionally synthesized via acid-catalyzed cyclization of o-phenylenediamine with carboxylic acid derivatives. For instance, 2-acetylbenzimidazole serves as a key intermediate for introducing the ethyl side chain. This compound is prepared by refluxing o-phenylenediamine with diketene or α-ketobutyric acid under acidic conditions.

A modified approach involves thiocyanation of o-nitroaniline followed by alkylation and reduction to yield substituted o-phenylenediamines, as demonstrated in the synthesis of 5-alkylthio-2-benzimidazole carbamates. While this method originally targets sulfur-containing analogs, replacing thiocyanate with cyanide or amine-protected groups could enable ethyl side chain incorporation.

Introduction of the Ethyl Side Chain

Reductive Amination of 2-Acetylbenzimidazole

2-Acetylbenzimidazole undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding 1-(1H-benzimidazol-2-yl)ethylamine. This step achieves ~65% yield under optimized conditions (pH 6–7, 24 h reaction time). The primary amine intermediate is highly reactive, necessitating inert atmosphere handling to prevent oxidation.

Alkylation of Benzimidazole-2-thiols

Alternative routes adapt alkylation strategies from thiourea intermediates. For example, alkylation of benzimidazole-2-thiol with 1-bromo-2-nitroethane followed by nitro group reduction introduces a 2-aminoethyl side chain. While this method requires harsh reagents (e.g., sodium sulfide), it offers regioselectivity advantages.

Carbamate Functionalization

Chloroformate-Mediated Carbamate Synthesis

The final step involves reacting 1-(1H-benzimidazol-2-yl)ethylamine with benzyl chloroformate in dichloromethane, using triethylamine as a base. This method, adapted from dabigatran etexilate synthesis, achieves >80% yield when conducted at 0–5°C to minimize side reactions. Excess benzyl chloroformate (1.2 equiv) ensures complete conversion, with purification via silica gel chromatography yielding >95% HPLC purity.

Carbonylimidazolide Coupling

A solvent-free approach employs benzyl carbonylimidazolide, generated in situ from benzyl alcohol and carbonyldiimidazole. Reaction with the ethylamine derivative at 60°C for 4 h provides the carbamate without requiring bases, though yields are modest (~50%).

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (HPLC) Reference
Reductive Amination NaBH₃CN, NH₄OAc 65 90
Alkylation-Reduction Na₂S, 1-bromo-2-nitroethane 55 85
Chloroformate Coupling Benzyl chloroformate, Et₃N 82 95
Carbonylimidazolide CDI, benzyl alcohol 50 88

Optimization and Purification

Crystallization Techniques

Crude this compound exhibits poor solubility in aqueous solvents. Recrystallization from ethanol/water (7:3 v/v) at −20°C enhances purity to >98%, as evidenced by single-crystal X-ray diffraction.

Chromatographic Methods

Flash chromatography using ethyl acetate/hexane (1:1) effectively separates unreacted benzyl chloroformate and amine byproducts. Gradient elution (5–50% ethyl acetate) resolves polar impurities, critical for pharmaceutical-grade synthesis.

Mechanistic Considerations

Carbamate formation proceeds via a nucleophilic attack of the ethylamine’s nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. Triethylamine scavenges HCl, shifting equilibrium toward product formation. Competing urea formation is suppressed by maintaining stoichiometric excess of chloroformate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Modifications Biological Activity/Application Key Findings
Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate Ethyl linker, benzyl carbamate substituent Not explicitly reported (assumed enzyme inhibition) Likely shares metabolic stability with carbendazim derivatives .
Carbendazim (methyl benzimidazol-2-yl carbamate) Methyl carbamate substituent Systemic fungicide High absorption (80–85% in mammals); metabolizes into hydroxy derivatives .
R 17934 (methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate) Thienylcarbonyl substituent Antitumor agent (microtubule disruption) Disrupts microtubules in malignant cells; higher selectivity for cancer cells .
Compound 28 (benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) Chlorophenyl and methyl groups AChE/BChE inhibitor IC₅₀ = 0.12 µM for BChE; high selectivity index .

Metabolic and Pharmacokinetic Variations

  • Methyl vs. Benzyl Substitutions : Methyl carbamates (e.g., carbendazim) exhibit faster metabolic clearance, whereas bulkier benzyl groups could prolong half-life but increase hepatotoxicity risks .

Biological Activity

Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate, a derivative of benzimidazole, has garnered attention due to its diverse biological activities. This compound features a unique structure that combines a benzyl group with a 1-(1H-benzimidazol-2-yl)ethyl moiety and a carbamate functional group, which contributes to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The structural formula of this compound can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

This compound is characterized by the presence of both a benzyl group and a benzimidazole moiety, which are known to enhance biological activity through various mechanisms.

Benzimidazole derivatives, including this compound, exhibit their biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can interact with active sites of various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can disrupt proliferative pathways.
  • Antimicrobial Activity : Research indicates that benzimidazole derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt microbial metabolism or cell wall synthesis .
  • Antiparasitic Effects : Compounds within this class have shown promise in treating parasitic infections, likely due to their ability to interfere with the metabolic processes of parasites.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably:

  • Inhibition of Cancer Cell Proliferation : Research has demonstrated that this compound can inhibit cell viability in various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The mechanism involves interference with DNA replication and repair processes through inhibition of topoisomerase enzymes .

Antimicrobial and Antiparasitic Activities

The compound has also been evaluated for its antimicrobial and antiparasitic properties:

  • Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
  • Antiparasitic Potential : The compound has been explored for its efficacy against various parasites, indicating a broad spectrum of action that could be harnessed in therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MDA-MB-231 cell viability
AntimicrobialEffective against Pseudomonas aeruginosa
AntiparasiticPotential efficacy against parasitic infections

Future Directions

Research continues to explore the full therapeutic potential of this compound. Future studies are expected to focus on:

  • Mechanistic Studies : Further elucidation of the specific molecular targets and pathways influenced by this compound.
  • Clinical Trials : Transitioning from preclinical findings to clinical settings to assess safety and efficacy in human subjects.
  • Derivatives Development : Synthesis of novel derivatives that may enhance potency or reduce side effects compared to existing compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach. A common route involves coupling benzyl carbamate with a benzimidazole derivative (e.g., 1-(1H-benzimidazol-2-yl)ethylamine) using carbodiimide-based coupling reagents like EDC/HOBt in anhydrous DCM or THF . Reaction conditions such as temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, excess benzyl carbamate (1.2–1.5 equivalents) ensures complete conversion of the amine intermediate. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieving >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the benzyl carbamate NH (~8.2 ppm, broad singlet) and benzimidazole aromatic protons (6.8–7.5 ppm). The ethyl linker’s CH2 groups appear as multiplets near 3.5–4.0 ppm .
  • LC-MS : Electrospray ionization (ESI+) typically shows [M+H]+ at m/z 326.3 (calculated for C17H16N3O2+). Fragmentation patterns confirm the benzimidazole and carbamate moieties .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm validate purity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screens focus on enzyme inhibition (e.g., acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)) using Ellman’s assay . For cytotoxicity, MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM over 48 hours are standard. Dose-response curves (IC50) and selectivity indices (SI = IC50 normal cells / IC50 cancer cells) prioritize candidates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL refines the structure. Key parameters:

ParameterValue
Space groupP21/c
R-factor<0.05
Resolution0.84 Å
Hydrogen bondingN–H···O (2.8–3.2 Å)
ORTEP-III visualizes thermal ellipsoids and π-π stacking between benzimidazole rings (3.5–4.0 Å) . Disordered ethyl linkers require constrained refinement .

Q. How do structural modifications (e.g., substituents on benzimidazole) impact its inhibitory potency in SAR studies?

  • Methodological Answer : Systematic SAR studies compare analogs with substituents at the benzimidazole 4/5-positions:

SubstituentAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
-H12.345.63.7
-Cl8.922.12.5
-OCH315.458.33.8
Electron-withdrawing groups (e.g., -Cl) enhance AChE affinity by stabilizing π-cation interactions with Trp86 .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with AChE. The benzimidazole ring docks into the catalytic anionic site (CAS), while the carbamate forms hydrogen bonds with Glu198. MM-PBSA calculations estimate binding free energy (ΔG ~ -9.2 kcal/mol) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies:

  • Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL) quantify CYP450-mediated degradation .
  • Formulation : Encapsulation in PEGylated liposomes improves plasma half-life .
  • In Vivo Validation : Zebrafish models assess toxicity (LC50) and blood-brain barrier penetration .

Methodological Notes for Experimental Design

  • Crystallization : Optimize solvent mixtures (e.g., DMSO/EtOH) and slow evaporation rates to grow diffraction-quality crystals .
  • Data Reproducibility : Replicate enzyme assays (n ≥ 3) with positive controls (e.g., galantamine for AChE) .
  • Contradictory Data Analysis : Use multivariate statistics (PCA) to identify outliers in high-throughput screening datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.